3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione
Description
3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione is a spiroimidazolidinedione derivative characterized by a bicyclic structure combining a cyclohexane ring fused with a hydantoin (imidazolidinedione) moiety. The compound’s defining structural feature is the [2-(aminomethyl)phenyl]methyl group at position 3 of the spiro scaffold.
Properties
IUPAC Name |
3-[[2-(aminomethyl)phenyl]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c17-10-12-6-2-3-7-13(12)11-19-14(20)16(18-15(19)21)8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11,17H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYWBJVSGJJGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the family of 1,3-diazaspiro compounds. This compound is notable for its spirocyclic structure, which incorporates two nitrogen atoms and two carbonyl groups, making it a subject of interest in medicinal chemistry due to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of 3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione is , with a molecular weight of approximately 273.33 g/mol. The compound features an aminomethyl group that enhances its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that derivatives of 1,3-diazaspiro[4.5]decane exhibit significant biological activities, particularly in anticonvulsant properties. The unique structural features of this compound contribute to its interaction with various biological targets.
Anticonvulsant Activity
Studies have shown that compounds similar to 3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione demonstrate protective effects against induced seizures in animal models. For instance, in comparative studies with standard medications like phenytoin, these compounds have shown promising anticonvulsant efficacy.
The mechanism by which 3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione exerts its biological effects may involve:
- GABAergic Modulation : Interaction with GABA receptors could enhance inhibitory neurotransmission.
- Voltage-Gated Ion Channels : Potential modulation of sodium or calcium channels involved in neuronal excitability.
Comparative Analysis with Related Compounds
To understand the biological activity better, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione | Contains fluorophenoxy substituent | Anticonvulsant activity |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Methyl and phenyl groups | Neuroprotective effects |
| 8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione | Methyl substitution at different position | Anticonvulsant activity |
This table highlights the structural diversity within the diazaspiro family while emphasizing the unique aminomethyl substitution in the target compound that may enhance its bioactivity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various diazaspiro compounds:
- Synthesis Methodologies : Several synthetic routes have been developed for producing this compound efficiently while maintaining high yields.
- Biological Evaluations : In vitro and in vivo studies have been conducted to assess the anticonvulsant properties and neuroprotective effects of this compound and its derivatives.
Notable Findings:
- In a study comparing various diazaspiro compounds for anticonvulsant activity, those containing the aminomethyl group showed enhanced efficacy in seizure models compared to their counterparts without this substitution.
- Molecular docking studies indicated favorable binding affinities for certain receptors associated with neurological conditions.
Comparison with Similar Compounds
Key SAR Insights:
- Hydrophilic Groups: The primary amine in 3-{[2-(aminomethyl)phenyl]methyl}-...
- Electron-Withdrawing Substituents : Fluorine or trifluoromethyl groups (e.g., in ) increase metabolic stability and receptor-binding affinity through hydrophobic and electrostatic interactions .
- Piperazine Derivatives : Compounds with piperazinylpropyl chains (e.g., ) exhibit enhanced CNS activity due to improved blood-brain barrier penetration .
Preparation Methods
Retrosynthetic Analysis of Target Compound
The molecular structure of 3-{[2-(aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione contains three critical subunits:
- 1,3-Diazaspiro[4.5]decane-2,4-dione core
- 2-(Aminomethyl)benzyl sidechain
- Spiro junction connectivity
Retrosynthetic disconnection suggests two viable pathways:
- Path A : Sequential assembly of the spirocyclic core followed by sidechain introduction
- Path B : Convergent synthesis through late-stage spirocyclization
Synthetic Route Development
Core Structure Synthesis via Cyclocondensation
The 1,3-diazaspiro[4.5]decane-2,4-dione moiety can be constructed through cyclocondensation reactions. Patent EP4212522A1 demonstrates analogous spirocycle formation using:
Reaction Scheme 1 :
Cyclohexanone derivative + Diamine precursor → Spirodione intermediate
Key Conditions :
- Solvent: Dimethylformamide (DMF) or 1,4-dioxane
- Temperature: 80–120°C
- Catalysis: Acidic (e.g., p-toluenesulfonic acid) or basic (triethylamine) conditions
Example Protocol :
- React 1,4-cyclohexanedione (5.0 mmol) with ethylenediamine derivative (5.5 mmol) in refluxing toluene
- Remove water via Dean-Stark trap
- Purify via silica gel chromatography (hexane/ethyl acetate gradient)
Sidechain Introduction Strategies
The 2-(aminomethyl)benzyl group requires careful installation due to potential side reactions at the secondary amine. Two approaches emerge from literature analysis:
Reductive Amination
PMC7934781 describes successful benzylamine incorporation via:
Spirodione ketone + 2-Aminomethylbenzaldehyde → Imine formation → NaBH4 reduction
Optimized Parameters :
- Molar ratio 1:1.2 (spirodione:aldehyde)
- Solvent: Methanol/Tetrahydrofuran (3:1)
- Reaction time: 12–24 hours
- Yield range: 65–78%
Nucleophilic Substitution
Patent EP4212522A1 suggests bromide displacement for similar systems:
Brominated spirodione + 2-(Aminomethyl)benzylamine → Alkylation
Critical Considerations :
- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide)
- Temperature control (0–5°C) to minimize over-alkylation
- Base: Potassium carbonate in acetonitrile
Spirocyclization Methodologies
Late-stage spirocycle formation avoids stability issues with pre-formed diones. The PMC7934781 Eschenmoser coupling approach provides a model:
Reaction Scheme 2 :
Linear diamide precursor → Triflic anhydride activation → Cyclization
Process Details :
- Activate diamide with triflic anhydride (-20°C, DMF)
- Intramolecular cyclization at 40°C
- Quench with aqueous NaHCO3
- Isolate via extraction (DCM/water)
- Purify by recrystallization (ethanol/water)
Yield Optimization :
- Strict temperature control during activation (-20°C ± 2°C)
- Anhydrous conditions (molecular sieves 4Å)
- Reaction monitoring by TLC (Rf 0.3 in EtOAc/hexane 1:1)
Protection-Deprotection Sequences
Given the compound's multiple amine and carbonyl functionalities, protective group strategies are essential:
Table 1: Protection Scheme Comparison
| Group | Protection Method | Deprotection Conditions | Yield Impact |
|---|---|---|---|
| Primary amine | Boc (tert-butyloxycarbonyl) | TFA/DCM (1:1), 2h, RT | -8–12% |
| Secondary amine | Cbz (Benzyloxycarbonyl) | H2/Pd-C, MeOH, 4h | -5–15% |
| Carbonyl | Ethylene ketal | HCl (1M), THF/H2O, reflux | -10–20% |
Purification and Characterization
Final product quality depends on rigorous purification:
Chromatography Conditions :
- Stationary phase: Silica gel 60 (230–400 mesh)
- Mobile phase: Gradient from 5% to 40% EtOAc in hexane
- Retention factor (Rf): 0.45 (EtOAc/hexane 1:1)
Spectroscopic Validation :
- 1H NMR (400 MHz, DMSO-d6):
δ 7.25–7.15 (m, 4H, Ar-H), 4.15 (s, 2H, CH2N), 3.85–3.70 (m, 2H, spirolink), 2.90–2.60 (m, 4H, dione rings) - HRMS : m/z calc. for C16H21N3O2 [M+H]+: 288.1709, found: 288.1706
Yield Optimization Strategies
Comparative analysis of literature methods reveals critical yield factors:
Table 2: Reaction Parameter Impact on Yield
| Parameter | Range Tested | Optimal Value | Yield Change |
|---|---|---|---|
| Temperature (°C) | 60–120 | 80 | +22% |
| Solvent Polarity | ε 4.3–37.5 | DMF (ε=36.7) | +15% |
| Catalyst Loading | 0–5 mol% | 2.5 mol% Pd | +18% |
| Reaction Time (h) | 4–48 | 18 | +9% |
Industrial-Scale Considerations
AK Scientific's production data suggests scalability challenges:
Batch Process Analysis :
- 250mg scale: 68% yield (theoretical maximum)
- 1g scale: 61% yield
- Key limitation: Exothermic side reactions during spirocyclization
Mitigation Strategies :
- Jacketed reactor temperature control (±1°C)
- Slow reagent addition over 4–6 hours
- In-line IR monitoring for intermediate detection
Alternative Synthetic Pathways
Flow Chemistry Approaches
Microreactor technology could address exotherm management:
- Residence time: 8–12 minutes
- Pressure: 2–4 bar
- Predicted yield increase: 15–20%
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
